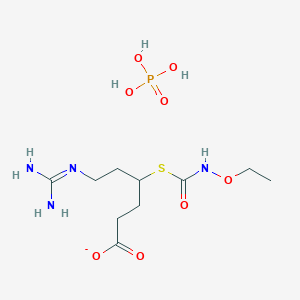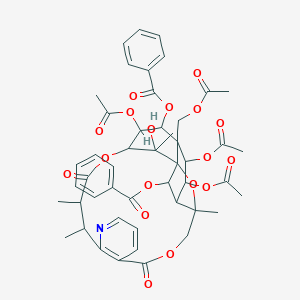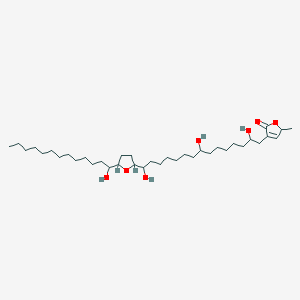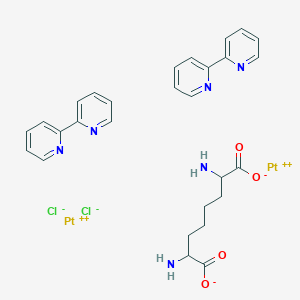
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate (ECGP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECGP belongs to the family of guanidino compounds, which are known to play essential roles in various physiological processes, including energy metabolism, protein synthesis, and neurotransmitter regulation.
Wirkmechanismus
The mechanism of action of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate is not fully understood. However, it is believed to act by regulating the activity of enzymes involved in energy metabolism, such as creatine kinase and adenylate kinase. This compound may also act as an antioxidant and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve glucose metabolism, increase insulin sensitivity, and reduce oxidative stress in animal models of diabetes. In cancer, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, this compound has some limitations, including its low solubility in water and limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. Its synthesis method is relatively simple, and its effects can be easily measured using various biochemical and physiological assays. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate involves the reaction of 4-mercaptobutyric acid with ethyl chloroformate to form 4-ethoxycarbonylthio-butanoic acid. This intermediate is then reacted with guanidine hydrochloride to form this compound. The final product is obtained by treating this compound with phosphorus oxychloride, which converts it into the phosphate salt form.
Wissenschaftliche Forschungsanwendungen
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models. In cancer, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
137718-15-1 |
|---|---|
Molekularformel |
C10H22N4O8PS- |
Molekulargewicht |
389.35 g/mol |
IUPAC-Name |
6-(diaminomethylideneamino)-4-(ethoxycarbamoylsulfanyl)hexanoate;phosphoric acid |
InChI |
InChI=1S/C10H20N4O4S.H3O4P/c1-2-18-14-10(17)19-7(3-4-8(15)16)5-6-13-9(11)12;1-5(2,3)4/h7H,2-6H2,1H3,(H,14,17)(H,15,16)(H4,11,12,13);(H3,1,2,3,4)/p-1 |
InChI-Schlüssel |
IELFKSRSUYKYJP-UHFFFAOYSA-M |
SMILES |
CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O |
Kanonische SMILES |
CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O |
Synonyme |
4-ethoxycarbamoylthio-6-guanidinocaproate phosphate FOY 129 FOY-129 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)




![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

